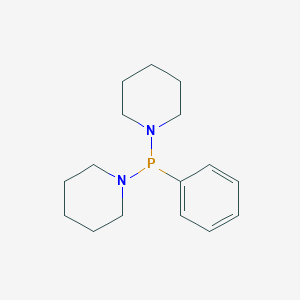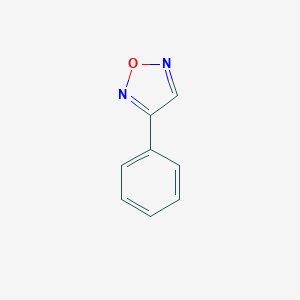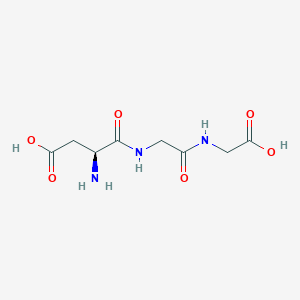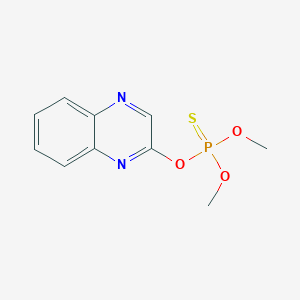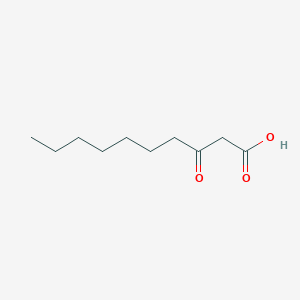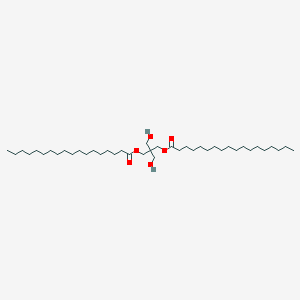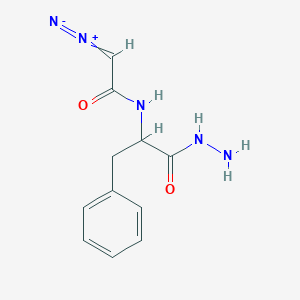
2-Diazo-N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Diazo-N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)acetamide, also known as DZNep, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. DZNep is a histone methyltransferase inhibitor, which means it can modify the activity of genes by altering the structure of chromatin.
Wirkmechanismus
2-Diazo-N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)acetamide works by inhibiting the activity of EZH2, which is a histone methyltransferase that is involved in the regulation of gene expression. EZH2 adds methyl groups to histones, which can alter the structure of chromatin and affect the activity of genes. By inhibiting the activity of EZH2, 2-Diazo-N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)acetamide can alter the activity of genes and induce apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
2-Diazo-N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)acetamide has been shown to induce apoptosis in cancer cells by altering the activity of genes involved in cell growth and survival. Additionally, 2-Diazo-N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)acetamide has been shown to induce the differentiation of stem cells into specific cell types by altering the activity of genes involved in cell differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-Diazo-N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)acetamide is that it is a synthetic compound, which means that it can be easily synthesized in the lab. Additionally, 2-Diazo-N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)acetamide has been shown to be effective in inducing apoptosis in cancer cells and inducing the differentiation of stem cells. However, one limitation of 2-Diazo-N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)acetamide is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for 2-Diazo-N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)acetamide research. One potential direction is to explore the use of 2-Diazo-N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)acetamide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further research is needed to understand the mechanism of action of 2-Diazo-N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)acetamide and its effects on gene expression. Finally, there is potential for the development of new synthetic compounds based on the structure of 2-Diazo-N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)acetamide that could have even greater efficacy in cancer research and stem cell research.
Synthesemethoden
2-Diazo-N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)acetamide can be synthesized using a multistep process involving the reaction of 3-phenylpropan-2-one with hydrazine hydrate to form 1-phenyl-2-hydrazinopropan-1-one. This intermediate is then reacted with chloroacetyl chloride to form 2-chloro-N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)acetamide, which is then diazotized to form 2-Diazo-N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-Diazo-N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)acetamide has been shown to have potential applications in cancer research, as it can inhibit the activity of EZH2, a histone methyltransferase that is often overexpressed in cancer cells. 2-Diazo-N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)acetamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, 2-Diazo-N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)acetamide has been shown to have potential applications in stem cell research, as it can induce the differentiation of stem cells into specific cell types.
Eigenschaften
CAS-Nummer |
14722-72-6 |
|---|---|
Produktname |
2-Diazo-N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)acetamide |
Molekularformel |
C11H13N5O2 |
Molekulargewicht |
247.25 g/mol |
IUPAC-Name |
2-diazo-N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)acetamide |
InChI |
InChI=1S/C11H13N5O2/c12-14-7-10(17)15-9(11(18)16-13)6-8-4-2-1-3-5-8/h1-5,7,9H,6,13H2,(H,15,17)(H,16,18) |
InChI-Schlüssel |
OIVMNJQFHNBADI-YFHOEESVSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CC(C(=O)NN)N/C(=C/[N+]#N)/[O-] |
SMILES |
C1=CC=C(C=C1)CC(C(=O)NN)NC(=O)C=[N+]=[N-] |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)NN)NC(=O)C=[N+]=[N-] |
Andere CAS-Nummern |
14722-72-6 |
Synonyme |
N-Diazoacetyl-L-phenylalanine hydrazide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(4,6-dichloro-1,3,5-triazin-2-yl)methyl]-6-(naphthalen-2-yldiazenyl)naphthalen-2-amine](/img/structure/B84053.png)

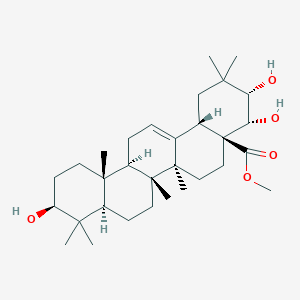

![(2R,3R)-N-[4-(diaminomethylideneamino)butyl]-5-[(E)-3-[4-(diaminomethylideneamino)butylamino]-3-oxoprop-1-enyl]-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxamide](/img/structure/B84059.png)
